molecular formula C19H26O4 B159698 Cohulupone CAS No. 1891-34-5

Cohulupone

Cat. No.: B159698
CAS No.: 1891-34-5
M. Wt: 318.4 g/mol
InChI Key: HMEGPOIWNGKXBR-UHFFFAOYSA-N
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Description

Cohulupone belongs to the class of organic compounds known as beta-diketones . These are organic compounds containing two keto groups separated by a single carbon atom . It has been detected, but not quantified in, alcoholic beverages .


Synthesis Analysis

The synthesis of this compound involves the use of iso-a-acids as the starting material . The procedures provide facile routes for the preparation of these compounds in higher yields than was previously reported . An alternative and more feasible route to hulupones, using p-acids as the starting material, is also outlined .


Molecular Structure Analysis

This compound has a molecular formula of C19H26O4 . Its average mass is 318.407 Da and its monoisotopic mass is 318.183105 Da .


Chemical Reactions Analysis

This compound has been found to undergo methylation using diazomethane and methyl iodide . On oxidation with hydrogen peroxide in alkaline solution at 0° C, the three hulupones gave rise to 2-methylpropionic, 3-methylbutyric, and 2-methylbutyric acids .


Physical and Chemical Properties Analysis

This compound is a pale yellow oil . It has a distinct bitter taste . Its solubility in water is 57.91 mg/L at 25 °C .

Scientific Research Applications

1. Bitter-Tasting Compound in Beer

Cohulupone, a transformation product of the hop beta-acid colupulone, is identified as one of the major bitter-tasting compounds in beer. When beer is thermally treated, it results in the formation of this compound and other related compounds. These substances are significant for the characteristic bitterness in beer, with this compound imparting a specific short-lasting, iso-alpha-acid-like bitter impression (Haseleu, Intelmann, & Hofmann, 2009).

2. Inhibitory Effects on Xanthine Oxidase

This compound, along with other compounds isolated from plants like Garcinia subelliptica, has demonstrated inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This inhibition has implications for treatments of conditions like gout. Additionally, this compound's influence on human bladder cancer cells (NTUB1) was observed, indicating potential for further research in cancer therapy (Lin et al., 2011).

Properties

IUPAC Name

3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4/c1-11(2)7-9-19(10-8-12(3)4)17(22)14(15(20)13(5)6)16(21)18(19)23/h7-8,13-14H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEGPOIWNGKXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338669
Record name 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891-34-5
Record name Cohulupone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1891-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cohulupone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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